molecular formula C7H5ClOS B129335 O-Phenyl chlorothioformate CAS No. 1005-56-7

O-Phenyl chlorothioformate

Cat. No. B129335
CAS RN: 1005-56-7
M. Wt: 172.63 g/mol
InChI Key: KOSYAAIZOGNATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Phenyl chlorothioformate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve phenyl groups and chloro functional groups. For instance, the first paper describes the synthesis of a series of benzodiazepines with phenyl substituents, which indicates the relevance of phenyl structures in pharmacological research . The second paper discusses the synthesis of phenylbismuth bis(chloroacetate), which includes chloro functional groups in its structure . These papers suggest that phenyl and chloro groups are significant in the synthesis of various compounds with potential applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps and yields a range of products with varying efficiencies. In the first paper, the synthesis of benzodiazepines with phenyl substituents was achieved in four steps, resulting in final products with yields ranging from 35-94% . This indicates that the synthesis process can be optimized for better yields. The second paper does not directly relate to the synthesis of O-Phenyl chlorothioformate but does show the synthesis of a phenyl-containing compound through the reaction of triphenylbismuth with chloroacetic acid . This could provide insights into potential synthetic routes for chloro-substituted phenyl compounds.

Molecular Structure Analysis

The molecular structure of compounds related to O-Phenyl chlorothioformate can be complex, as indicated by the spectral properties reported in the first paper . The use of various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS confirms the structure of the synthesized benzodiazepines. The second paper provides detailed bond lengths within the crystal structure of phenylbismuth bis(chloroacetate), such as Bi-O and Bi-C bond distances . These details are crucial for understanding the molecular geometry and potential reactivity of such compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving O-Phenyl chlorothioformate. However, the synthesis of related compounds implies that phenyl and chloro groups can participate in various chemical reactions. The first paper implies that the phenyl group can be a substituent in the synthesis of pharmacologically active compounds . The second paper's synthesis of phenylbismuth bis(chloroacetate) involves the formation of chelate-bridging chloroacetate ligands , which could be analogous to reactions that O-Phenyl chlorothioformate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of O-Phenyl chlorothioformate are not discussed in the provided papers. However, the papers do offer some insight into the properties of structurally related compounds. The yields and the need for multiple synthesis steps in the first paper suggest that the stability and reactivity of the compounds can vary significantly . The crystal structure and bond lengths reported in the second paper provide information on the physical properties of phenylbismuth bis(chloroacetate), which could be somewhat related to the properties of O-Phenyl chlorothioformate .

Scientific Research Applications

1. Role in Solvolytic Reactions

O-Phenyl chlorothioformate (PhSCOCl) exhibits significant behavior in solvolytic reactions, particularly in the context of sulfur for oxygen substitution in chloroformate esters. It shares similarities with phenyl chlorothionoformate (PhOCSCl) in terms of reaction rates in a given solvent. The behavior of these compounds shows a dichotomy, with the addition-elimination (A-E) pathway favored in solvents like ethanol-water and ionization mechanism preferred in aqueous solvents rich in fluoroalcohol. This dichotomy in behavior emphasizes the critical role of O-Phenyl chlorothioformate in understanding the solvolytic behavior of chloroformate and related compounds (D’Souza & Kevill, 2014).

2. Photoreactivity Studies

O-Phenyl chlorothioformate contributes significantly to photoreactivity studies, especially in the context of aryl chlorides with oxygen. It's involved in primary photochemical reactions like the homolytic cleavage of the C–Cl bond, leading to radical pairs. Understanding its behavior in different solvents, like non-polar and polar, and its interaction with oxygen to form phenylperoxyl radicals provides insights into complex reaction mechanisms in photoreactivity studies (Silva, Jockusch, & Turro, 2009).

3. Synthesis and Catalytic Applications

O-Phenyl chlorothioformate plays a crucial role in synthesis and catalytic applications. For instance, it's used in the simplified synthesis of Takemoto’s catalyst. The process involves condensation and substitution reactions, highlighting its importance in the creation of catalysts used in various synthetic chemical reactions (Berkessel & Seelig, 2009).

Safety And Hazards

O-Phenyl chlorothioformate is classified as a combustible liquid (Category 4, H227) and causes severe skin burns and eye damage (Skin Corr. 1B, H314; Serious eye damage, Category 1, H318) . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

O-phenyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYAAIZOGNATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143349
Record name Phenyl thioxochloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Phenyl chlorothioformate

CAS RN

1005-56-7
Record name Phenyl chlorothionoformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl thioxochloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenyl chlorothioformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl thioxochloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl thioxochloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Phenyl chlorothioformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.